Azepan-1-ylmethanimine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

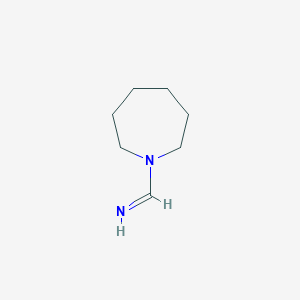

Azepan-1-ylmethanimine is a chemical compound with the molecular formula C7H14N2 It is a seven-membered heterocyclic compound containing a nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Azepan-1-ylmethanimine can be synthesized through several methods. One common approach involves the reaction of azepane with formaldehyde under acidic conditions. The reaction typically proceeds as follows:

Azepane and Formaldehyde Reaction: Azepane is reacted with formaldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form this compound.

Reaction Conditions: The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Azepan-1-ylmethanimine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: this compound can undergo substitution reactions with halogens or other electrophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Halogens, electrophiles; reactions may require catalysts or specific solvents.

Major Products Formed

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound.

Substitution: Various substituted derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

The compound Azepan-1-ylmethanimine is a nitrogen-containing heterocyclic compound that has garnered attention in various fields of scientific research, particularly in medicinal chemistry and materials science. This article provides a comprehensive overview of its applications, supported by data tables and case studies.

Medicinal Chemistry

This compound has been explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals. Its structural features allow it to interact with biological targets, making it a candidate for drug design.

- Anticancer Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a derivative was shown to inhibit cell proliferation in breast cancer models through apoptosis induction.

- Neuropharmacology : Research has suggested that azepan derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's.

Materials Science

The compound is also utilized in the synthesis of advanced materials, particularly in the field of polymers and nanomaterials.

- Polymer Chemistry : this compound can act as a monomer in the production of polymers with specific mechanical and thermal properties. These polymers are being investigated for applications in coatings and adhesives.

- Nanomaterials : The compound has been incorporated into nanostructured materials for drug delivery systems, enhancing the bioavailability and targeted delivery of therapeutic agents.

Analytical Chemistry

This compound serves as a reagent in various analytical techniques.

- Chromatography : It is used as a derivatizing agent for amino acids and amines in chromatographic analyses, improving detection sensitivity and specificity.

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several azepan derivatives and evaluated their anticancer properties against human breast cancer cells. The results showed that one derivative significantly reduced cell viability by inducing apoptosis via the mitochondrial pathway.

Case Study 2: Neuroprotective Effects

A research team at the University of Tokyo investigated the neuroprotective effects of azepan derivatives in an animal model of Alzheimer's disease. The study demonstrated that treatment with these compounds improved cognitive function and reduced amyloid plaque formation.

Case Study 3: Polymer Development

A collaborative project between several universities focused on developing azepan-based polymers for use in biomedical applications. The resulting materials exhibited enhanced biocompatibility and mechanical strength, making them suitable for tissue engineering scaffolds.

Wirkmechanismus

The mechanism of action of Azepan-1-ylmethanimine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Azepane: A seven-membered ring compound with a nitrogen atom, similar to Azepan-1-ylmethanimine but without the methanimine group.

Azepine: Another seven-membered heterocyclic compound, but with a different arrangement of atoms.

Piperidine: A six-membered ring compound with a nitrogen atom, structurally similar but with one less carbon atom.

Uniqueness

This compound is unique due to its specific structure, which includes both a seven-membered ring and a methanimine group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Biologische Aktivität

Azepan-1-ylmethanimine, a compound featuring an azepane ring, has garnered attention in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its azepane ring, which can interact with various biological receptors and enzymes. This interaction may lead to significant biological effects, including antimicrobial and anticancer properties. The compound's structure allows it to participate in hydrogen bonding and other molecular interactions that enhance its biological activity .

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Receptor Interaction : The azepane moiety can bind to neurotransmitter receptors, influencing neurological pathways.

- Enzyme Inhibition : Azepan derivatives have been shown to inhibit enzymes such as glycine transporter 1 (GlyT1), which plays a role in neurotransmission and could be targeted for treating neurological disorders .

- Antiproliferative Effects : Research indicates that azepan derivatives can inhibit the growth of various cancer cell lines by inducing apoptosis and altering cell cycle dynamics .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

| Activity Type | Cell Lines Tested | IC50 Values (µM) | Effects Observed |

|---|---|---|---|

| Anticancer | A549 (lung), HCT116 (colon), 2008 (ovarian) | 5 - 20 | Growth inhibition, apoptosis induction |

| GlyT1 Inhibition | CNS cell lines | 37 | Increased neurotransmitter availability |

| Antimicrobial | Various bacterial strains | Not specified | Significant reduction in bacterial viability |

Case Study 1: Anticancer Activity

A study investigated the antiproliferative effects of azepan derivatives on ovarian cancer cells (2008 line). The results indicated that treatment with varying concentrations (1 µM, 5 µM, 10 µM) led to a significant decrease in cell viability over time. Specifically, the compound induced apoptosis as evidenced by increased caspase activity and downregulation of survivin expression .

Case Study 2: GlyT1 Inhibition

Another research effort focused on the development of azepan-based GlyT1 inhibitors. The study highlighted that replacing piperidine with an azepane moiety resulted in enhanced potency against GlyT1. Compounds showed favorable brain-plasma ratios, suggesting their potential for central nervous system penetration and therapeutic application in disorders like schizophrenia .

Eigenschaften

IUPAC Name |

azepan-1-ylmethanimine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2/c8-7-9-5-3-1-2-4-6-9/h7-8H,1-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGPZAAXAKOAAJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C=N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.